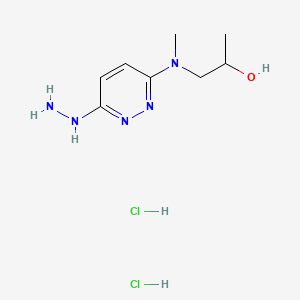

Pildralazine dihydrochloride

Description

Properties

CAS No. |

56393-22-7 |

|---|---|

Molecular Formula |

C8H17Cl2N5O |

Molecular Weight |

270.16 g/mol |

IUPAC Name |

1-[(6-hydrazinylpyridazin-3-yl)-methylamino]propan-2-ol;dihydrochloride |

InChI |

InChI=1S/C8H15N5O.2ClH/c1-6(14)5-13(2)8-4-3-7(10-9)11-12-8;;/h3-4,6,14H,5,9H2,1-2H3,(H,10,11);2*1H |

InChI Key |

ZEJHFYVAMIWPTN-UHFFFAOYSA-N |

SMILES |

CC(CN(C)C1=NN=C(C=C1)NN)O.Cl.Cl |

Canonical SMILES |

CC(CN(C)C1=NN=C(C=C1)NN)O.Cl.Cl |

Appearance |

Solid powder |

Other CAS No. |

56393-22-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

64000-73-3 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-hydrazino-6-((2-hydroxypropyl)methylamino)pyridazine ISF 2123 pildralazine propildazine propildazine dihydrochloride propyldazine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications for Research Applications of Pildralazine Dihydrochloride

Established Synthetic Pathways for Pildralazine (B1203908) Dihydrochloride (B599025)

The synthesis of Pildralazine and its subsequent conversion to the dihydrochloride salt involves multi-step chemical reactions. The core of the molecule is the phthalazine (B143731) ring system, which is typically synthesized and then functionalized.

A common precursor for many phthalazine-based compounds, including Pildralazine analogs like hydralazine (B1673433), is 1-chlorophthalazine (B19308). google.com This intermediate is generally prepared by treating 1-phthalazinone with a chlorinating agent such as phosphorus oxychloride. google.com

The key step in forming the Pildralazine backbone involves the reaction of a functionalized phthalazine with a hydrazine (B178648) moiety. For instance, a general route for related compounds involves reacting 1-chlorophthalazine with hydrazine hydrate (B1144303) in an alcoholic solvent. google.com In the specific case of Pildralazine, the synthesis would require the introduction of the (1-pyrrolidinylmethyl) group. While specific literature detailing the exact industrial synthesis of Pildralazine is sparse, a plausible route can be inferred from general knowledge of phthalazine chemistry. This would likely involve the initial synthesis of 1-chloro-4-(pyrrolidin-1-ylmethyl)phthalazine, which is then reacted with hydrazine.

The final step in preparing the research compound is the formation of the dihydrochloride salt. This is typically achieved by treating the free base form of Pildralazine with hydrochloric acid in a suitable solvent, such as ethanol. google.com This process facilitates the protonation of two of the basic nitrogen atoms in the Pildralazine molecule, leading to the formation of the more stable and often more water-soluble dihydrochloride salt. The resulting product is then isolated, typically as a crystalline solid. google.com

Table 1: General Synthetic Steps for Hydrazinophthalazine Derivatives

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1 | 1-Phthalazinone | Phosphorus oxychloride, Reflux | 1-Chlorophthalazine | google.com |

| 2 | 1-Chlorophthalazine derivative | Hydrazine hydrate, Ethanol, Heat | Hydrazinophthalazine derivative | google.com |

| 3 | Hydrazinophthalazine free base | Hydrochloric acid, Ethanol | Hydrazinophthalazine hydrochloride salt | google.com |

Strategies for Derivatization and Analog Synthesis in Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing a lead compound's biological activity and properties. oncodesign-services.comgardp.org For Pildralazine, as with other hydrazinophthalazine compounds, SAR studies would involve the systematic modification of its chemical structure to understand which parts of the molecule are crucial for its activity. researchgate.net

Key areas for derivatization on the Pildralazine scaffold include:

The Hydrazine Group: The reactivity of the hydrazino group allows for the formation of hydrazones by condensation with various aldehydes and ketones. d-nb.infogoogle.com This allows for the introduction of a wide array of substituents, which can probe the steric and electronic requirements of the target receptor or enzyme.

The Pyrrolidine (B122466) Ring: The pyrrolidine moiety can be modified to explore the impact of different cyclic or acyclic amino groups on the compound's activity. This could involve changing the ring size, introducing substituents on the ring, or replacing it with other nitrogen-containing heterocycles.

Recent research has highlighted the activity of hydrazinophthalazine analogs, including Pildralazine, against various biological targets. nih.govelifesciences.org In one study, a series of hydrazinophthalazine analogs were tested to evaluate their activity against Plasmodium vivax hypnozoites. elifesciences.org This type of screening, which compares the potency of closely related compounds like Pildralazine, Cadralazine, and Hydralazine, is a practical application of SAR principles. elifesciences.org Such studies help in identifying the structural features that enhance potency and selectivity. elifesciences.org

Table 2: Potential Derivatization Sites on the Pildralazine Scaffold for SAR Studies

| Modification Site | Type of Modification | Potential New Functional Groups | Purpose of Modification |

| Hydrazine Group | Condensation | Hydrazones (from aldehydes/ketones) | Explore steric/electronic requirements |

| Phthalazine Ring | Aromatic Substitution | Halogens, Alkoxy, Nitro groups | Modulate electronics and pharmacokinetics |

| Pyrrolidine Moiety | Ring modification/replacement | Piperidine, Morpholine, Acyclic amines | Investigate influence of the amino group |

Optimization of Synthetic Routes for Research Scale Production of Pildralazine Dihydrochloride

Optimizing a synthetic route for research-scale production focuses on improving efficiency, yield, purity, and safety. nih.gov For a multi-step synthesis like that of this compound, optimization at each stage is critical.

Key optimization strategies include:

Solvent and Reagent Screening: The choice of solvents and reagents can significantly impact reaction times, yields, and the formation of byproducts. For example, in the synthesis of related heterocyclic compounds, optimization of solvents is a key step. smolecule.com

Process Parameter Control: Careful control of reaction parameters such as temperature, pressure, and reaction time is essential. For the formation of the hydrochloride salt, controlling the temperature during crystallization can affect the crystal size and purity of the final product. google.com

Purification Techniques: Developing efficient purification methods is crucial for obtaining high-purity material required for research. This may involve exploring different crystallization solvents or employing chromatographic techniques. tdcommons.org The goal is to achieve high purity (e.g., >99%) for the final compound. google.com

Green Chemistry Principles: Modern synthetic optimization also considers the environmental impact. This involves using less hazardous reagents and solvents, reducing waste, and improving atom economy. uniovi.es For instance, developing one-pot synthesis procedures can reduce the number of intermediate isolation and purification steps, saving time and resources. arxiv.org

While specific optimization studies for Pildralazine are not widely published, the principles applied to the synthesis of other pharmaceutical compounds, such as other kinase inhibitors or heterocyclic drugs, would be applicable. nih.govtdcommons.org This includes developing robust and reproducible procedures that ensure a consistent supply of the compound for research purposes.

Molecular Mechanism of Action Studies of Pildralazine Dihydrochloride

Investigations into Direct Cellular Targets and Receptor Interactions of Pildralazine (B1203908) Dihydrochloride (B599025)

The molecular pharmacology of Pildralazine, a vasodilator, has been explored through various in vitro methodologies to elucidate its direct interactions with cellular components. These studies are crucial for understanding the basis of its therapeutic effects at the molecular level.

In vitro receptor binding assays are fundamental tools for characterizing the interaction between a ligand, such as Pildralazine, and its receptor. nih.gov These assays can determine the affinity of a drug for its target and identify potential binding sites. creative-bioarray.com Methodologies like radioligand binding assays measure the affinity of a radiolabeled drug to a receptor or the ability of an unlabeled compound to displace the radioligand. creative-bioarray.comnih.gov Saturation studies determine the receptor density (Bmax) and the ligand's equilibrium dissociation constant (Kd), while competitive binding experiments yield the IC50 value, which indicates the concentration of a competing ligand that displaces 50% of a specific radioligand. nih.govcreative-bioarray.com

Label-free binding assays offer an alternative by detecting changes in physical properties, such as mass or refractive index, upon ligand binding to a sensor-immobilized target, allowing for real-time analysis of molecular interactions without modifying the components. malvernpanalytical.commalvernpanalytical.com

Studies investigating the interactions of Pildralazine (also referred to as Propildazine) and the related compound Hydralazine (B1673433) have utilized isolated tissue preparations to explore their mechanism. Research on isolated rat tail arteries suggests that both Pildralazine and Hydralazine may act on a common receptor that is sensitive to endogenous purines like adenosine (B11128) and adenosine 5'-triphosphate (ATP). medchemexpress.cnnih.gov In these experiments, exogenously added purines were found to inhibit the antispasmogenic (relaxant) response to these drugs. nih.gov This suggests an interaction at the receptor level, where purines modulate the activity of Pildralazine.

The characterization of ligand-receptor affinity is essential for understanding a drug's potency and specificity. nih.gov While specific equilibrium dissociation constants (Kd) for Pildralazine are not extensively detailed, functional studies have provided insights into its interactions. In studies using isolated rat tail arteries, the interaction between Pildralazine and purine (B94841) compounds was characterized. nih.gov The action of Pildralazine was modified by 2-Cl-adenosine, which displaced the dose-response curves to the right, a characteristic of competitive antagonism at the receptor level. nih.gov

Furthermore, the study demonstrated that purines inhibit the response to the related compound Hydralazine in a non-competitive manner, with a specific order of potency. nih.gov Given that Pildralazine and Hydralazine appear to act on the same site, as their maximal effects are not additive, these findings provide a relative characterization of the receptor's sensitivity to purinergic modulation. nih.gov

| Compound | Relative Potency |

|---|---|

| 2-Cl-adenosine | Most Potent |

| Adenosine | Potent |

| Adenosine 5'-triphosphate (ATP) | Less Potent |

| Inosine | Least Potent |

The mechanism of action for Pildralazine's class of direct-acting vasodilators, including the closely related compound Hydralazine, is linked to interactions with ion channels. cvpharmacology.com The vasodilatory effect of Hydralazine is believed to involve multiple mechanisms affecting ion flux. cvpharmacology.com One proposed mechanism is the opening of K+ channels in vascular smooth muscle, which leads to hyperpolarization and subsequent relaxation. cvpharmacology.com However, the primary and more clearly defined mechanism involves the modulation of intracellular calcium, which is intrinsically linked to ion channel and transporter activity. cvpharmacology.comnih.govpatsnap.com Specifically, Hydralazine is thought to interfere with calcium transport in vascular smooth muscle. nih.gov

Cellular and Subcellular Effects of Pildralazine Dihydrochloride

The interaction of Pildralazine with its molecular targets triggers a cascade of downstream cellular and subcellular events that culminate in its physiological effects.

A central aspect of the mechanism for Pildralazine and related vasodilators is the modulation of intracellular calcium ([Ca2+]i) levels in vascular smooth muscle cells. cvpharmacology.compatsnap.com The contraction of these cells is dependent on an increase in cytosolic calcium, which binds to calmodulin and activates myosin light chain kinase. cvpharmacology.com

Research indicates that Hydralazine inhibits the inositol (B14025) trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum, a key intracellular storage site. cvpharmacology.comnih.govwikipedia.orgdroracle.ai By preventing this release, the concentration of available intracellular calcium is reduced, which in turn inhibits the contractile machinery. cvpharmacology.compatsnap.com This leads to the relaxation of arterial smooth muscle, vasodilation, and a decrease in peripheral resistance. patsnap.comwikipedia.org Studies using myofibrils from bovine carotid arteries showed that Hydralazine inhibited Ca2+-dependent ATPase and the phosphorylation of myosin P-light chains, processes obligatory for muscle contraction. nih.gov Given that Pildralazine and Hydralazine appear to act at the same site, a similar mechanism of modulating intracellular calcium dynamics is inferred for Pildralazine. nih.gov

| Step | Cellular Event | Effect of Drug | Outcome |

|---|---|---|---|

| 1 | Signal Transduction (e.g., via Gq protein) | - | Activation of Phospholipase C |

| 2 | Generation of Second Messenger | - | Production of Inositol Trisphosphate (IP3) |

| 3 | Calcium Release | Inhibits IP3-induced Ca2+ release from Sarcoplasmic Reticulum cvpharmacology.comnih.gov | Decreased cytosolic [Ca2+] |

| 4 | Myosin Light Chain Kinase Activation | Inhibition due to low [Ca2+] cvpharmacology.com | Reduced MLCK activity |

| 5 | Myosin Phosphorylation | Inhibition of phosphorylation nih.gov | Myosin remains dephosphorylated |

| 6 | Muscle Contraction | Inhibited | Vascular Smooth Muscle Relaxation (Vasodilation) |

The nitric oxide (NO) pathway is a critical regulator of vascular tone. nih.gov NO, produced by endothelial cells, diffuses into smooth muscle cells and activates soluble guanylyl cyclase, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and vasodilation. droracle.ainih.gov

The role of Hydralazine, a compound structurally related to Pildralazine, in this pathway has been investigated with some conflicting results. There is evidence to suggest that Hydralazine may increase the bioavailability of nitric oxide, contributing to cGMP-mediated vasodilation. cvpharmacology.com It has been proposed that Hydralazine might enhance the effects of NO donors by decreasing the formation of superoxide, a molecule that can inactivate NO. nih.gov However, a clinical study in patients with chronic heart failure found no evidence that Hydralazine treatment potentiates nitrate-induced vasodilation or attenuates NO resistance, leading the authors to conclude that it does not function as a "NO enhancer". nih.gov Direct studies specifically examining the influence of this compound on nitric oxide pathways are not prominently featured in the available literature.

This compound's Impact on Cellular Signaling Cascades

This compound exerts its effects by modulating several key cellular signaling cascades, primarily leading to the relaxation of vascular smooth muscle. Its mechanism is multifaceted and involves interference with calcium signaling, activation of cyclic nucleotide pathways, and interaction with hypoxia-inducible factor (HIF) pathways.

A primary mechanism is the inhibition of calcium (Ca2+) release from intracellular stores within smooth muscle cells, specifically the sarcoplasmic reticulum. nih.govdroracle.ai This is achieved by interfering with inositol triphosphate (IP3)-induced Ca2+ release, a critical step for muscle contraction. droracle.aicvpharmacology.com By preventing this release, pildralazine effectively uncouples the signaling cascade that leads to the contraction of arterial smooth muscle. nih.govpatsnap.com

Furthermore, investigations suggest that pildralazine's vasodilatory effects are mediated by the activation of prostacyclin (PGI2) receptors, which requires hyperpolarization and the activation of cyclooxygenase (COX). nih.gov There is also evidence that it may increase the bioavailability of nitric oxide, leading to cyclic guanosine monophosphate (cGMP)-mediated vasodilation. cvpharmacology.com Some studies propose that pildralazine can cause smooth muscle hyperpolarization by opening potassium (K+) channels. cvpharmacology.com

A novel signaling pathway impacted by pildralazine involves the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). ahajournals.org By inhibiting prolyl hydroxylase domain (PHD) enzymes, pildralazine leads to the accumulation of HIF-1α. ahajournals.org This, in turn, induces the expression of downstream targets like vascular endothelial growth factor (VEGF), promoting angiogenesis. ahajournals.org In experimental models, this activation of the HIF pathway has been shown to increase stromal cell infiltration and blood vessel density. ahajournals.org

Investigations into this compound's Role in Mitochondrial Function and Cellular Bioenergetics

Recent research has uncovered a significant role for pildralazine in modulating mitochondrial dynamics and function, which contributes to its cellular protective effects. mdpi.comnih.gov A key finding is its ability to inhibit mitochondrial fission, a process where mitochondria divide. nih.gov

Under conditions of cellular stress, such as ischemia-reperfusion injury (IRI), excessive mitochondrial fission occurs, which is linked to mitochondrial dysfunction and cell death. nih.govscienceopen.com Pildralazine has been shown to confer cardioprotection by directly inhibiting this process. nih.govnih.gov The mechanism involves the inhibition of Dynamin-related protein 1 (Drp1), a key protein that regulates mitochondrial fission. nih.govnih.gov Molecular docking studies have demonstrated that the compound binds to the GTPase domain of Drp1, inhibiting its activity in a dose-dependent manner. nih.govoup.com

In experimental models using mouse embryonic fibroblasts, pildralazine attenuated mitochondrial fission and cell death induced by oxidative stress. nih.govoup.com This protective effect was absent in cells deficient in Drp1, confirming the protein's central role in this mechanism. nih.govoup.com By inhibiting Drp1-mediated fission, pildralazine helps preserve mitochondrial function and prevents cell death in cardiomyocytes subjected to simulated ischemia-reperfusion. nih.gov Further studies indicate that pildralazine can improve mitochondrial function by increasing the mitochondrial membrane potential, boosting the production of adenosine triphosphate (ATP), and enhancing the activity of electron transport chain complexes I, II, IV, and V. researchgate.net

This compound Competition with Protocollagen Prolyl Hydroxylase

Pildralazine demonstrates a complex and paradoxical interaction with protocollagen prolyl hydroxylase (PH), a critical enzyme in collagen biosynthesis. nih.govnih.gov On one hand, cells treated with the compound synthesize procollagen (B1174764) that is significantly deficient in hydroxyproline, which indicates an inhibition of the prolyl hydroxylase reaction within the cell. nih.gov This reduction in collagen synthesis is a direct result of the suppression of mRNA for pro-α1(I) collagen. nih.gov

Conversely, direct assays of prolyl hydroxylase activity in extracts from treated cells show markedly increased levels of the enzyme. nih.govnih.gov This suggests a compensatory overproduction of the enzyme in response to the compound. nih.gov The induction of the enzyme is a result of increased steady-state mRNA content for both the alpha and beta subunits of PH. nih.gov Studies in cultured human skin fibroblasts showed that this effect occurred over a 96-hour period and was dependent on the concentration of the compound. nih.gov

This dual effect—inhibiting the enzyme's function while increasing its expression—is also observed with lysyl hydroxylase. nih.gov The presence of ascorbic acid can modify this response, increasing the induction of prolyl hydroxylase and decreasing the induction of lysyl hydroxylase. nih.gov

Mechanistic Insights from Preclinical Pharmacodynamic Investigations of this compound

Arterial Smooth Muscle Relaxation Mechanisms Induced by this compound

Pildralazine is a direct-acting vasodilator that primarily targets the smooth muscle within the walls of arterioles. patsnap.comwikipedia.org The central mechanism of its action is the relaxation of this vascular smooth muscle, which leads to a decrease in peripheral resistance. droracle.aipatsnap.com

The relaxation is initiated through several intracellular actions:

Inhibition of Calcium Release : The most cited mechanism is the interference with calcium metabolism within the smooth muscle cells. nih.govdroracle.aipatsnap.com Pildralazine inhibits the inositol triphosphate (IP3)-induced release of Ca2+ from the sarcoplasmic reticulum, the cell's internal calcium store. nih.govcvpharmacology.com Since calcium is essential for the activation of myosin light chain kinase and subsequent muscle contraction, this inhibition leads directly to muscle relaxation. cvpharmacology.com

Endothelium-Mediated Effects : At clinically relevant concentrations, the vasodilatory effects in certain vascular beds are primarily dependent on the endothelium. nih.gov The mechanism involves the activation of the prostacyclin (PGI2) pathway. nih.gov

Direct Action : Studies on permeabilized blood vessels, where the cell membrane is made permeable, confirm that pildralazine has a direct intracellular site of action, as its relaxant effect does not require an intact cell membrane. nih.gov

The table below summarizes the vasodilatory effect of the parent compound, hydralazine, on rabbit aorta and pulmonary artery pre-constricted with phenylephrine.

| Vessel Type | EC₅₀ (μM) | Maximum Relaxation (%) |

| Pulmonary Artery | 16 ± 2 | ~90% |

| Aorta | 20 ± 1 | ~90% |

| Data derived from studies on rabbit vascular tissue. EC₅₀ represents the concentration required to achieve 50% of the maximum effect. nih.gov |

Vascular Resistance Modulation by this compound in Experimental Models

A primary pharmacodynamic effect of pildralazine is a significant reduction in systemic vascular resistance. cvpharmacology.compatsnap.com This action is preferential for arterioles over veins, which results in a pronounced decrease in afterload. droracle.aicvpharmacology.com

In canine models of induced heart failure, administration of the parent compound, hydralazine, led to a marked decrease in total systemic resistance. nih.gov Similarly, in dogs with chronic mitral regurgitation, it significantly lowered the total systemic resistance index. researchgate.net Another study on dogs with experimental lung injury demonstrated a 51% decrease in total systemic resistance following administration. nih.gov However, in the same study, pulmonary vascular resistance showed no significant change, indicating a preferential effect on the systemic circulation over the pulmonary circulation in this specific model. nih.gov

The table below presents data from studies in canine models, illustrating the compound's effect on vascular resistance.

| Experimental Model | Parameter | Baseline Value (Mean ± SD) | Value After Administration (Mean ± SD) | Percent Change |

| Induced Heart Failure nih.gov | Total Systemic Resistance Index (dynes·s·cm⁻⁵·m²) | 2903 ± 149 | 992 ± 83 | -65.8% |

| Chronic Mitral Regurgitation researchgate.net | Total Systemic Resistance Index (dynes·s·cm⁻⁵·m²) | 2946 ± 625 | 1261 ± 420 | -57.2% |

| Experimental Lung Injury nih.gov | Total Systemic Resistance (%) | N/A | N/A | -51% |

| Experimental Lung Injury nih.gov | Pulmonary Vascular Resistance | No Significant Change | No Significant Change | 0% |

This compound Effects on Cardiopulmonary Hemodynamics in Animal Models

The reduction in vascular resistance induced by pildralazine leads to significant secondary effects on cardiopulmonary hemodynamics. The primary hemodynamic changes observed in animal models include an increase in cardiac output and stroke volume, alongside a decrease in arterial blood pressure. nih.govdroracle.ai

In dogs with experimentally induced heart failure, hydralazine administration substantially increased the cardiac index and stroke volume index while decreasing mean arterial pressure. nih.gov A study in dogs with chronic mitral regurgitation reported similar findings, with a significant increase in cardiac index and a decrease in both mean arterial blood pressure and pulmonary capillary wedge pressure. researchgate.net In a canine model of lung injury, cardiac output increased from 3.4 L/min to 5.5 L/min. nih.gov Conversely, in a study of dogs with chronic heartworm disease, hydralazine induced significant reductions in mean pulmonary and systemic arterial pressures with no significant change in cardiac index. nih.gov

The table below summarizes key hemodynamic changes observed in various canine models following administration of the parent compound, hydralazine.

| Experimental Model | Hemodynamic Parameter | Baseline Value (Mean ± SD/SEM) | Value After Administration (Mean ± SD/SEM) |

| Induced Heart Failure nih.gov | Cardiac Index (L/min/m²) | 3.06 ± 0.47 | 6.81 ± 0.87 |

| Induced Heart Failure nih.gov | Stroke Volume Index (ml/beat/m²) | 20.9 ± 1.6 | 36.8 ± 9.3 |

| Induced Heart Failure nih.gov | Mean Arterial Pressure (mm Hg) | 111.5 ± 20.4 | 83.8 ± 4.7 |

| Chronic Mitral Regurgitation researchgate.net | Cardiac Index (L/min/m²) | 2.92 ± 0.72 | 5.36 ± 1.67 |

| Chronic Mitral Regurgitation researchgate.net | Mean Arterial Pressure (mm Hg) | 104 ± 18 | 78 ± 12 |

| Chronic Mitral Regurgitation researchgate.net | Pulmonary Capillary Wedge Pressure (mm Hg) | 40 ± 5 | 26 ± 3 |

| Experimental Lung Injury nih.gov | Cardiac Output (L/min) | 3.4 ± 0.3 | 5.5 ± 0.4 |

| Experimental Lung Injury nih.gov | Mean Pulmonary Artery Pressure (Ppa) | Increased by 47% | Increased by 47% |

Unraveling Novel Mechanistic Pathways Associated with this compound

While this compound is primarily recognized for its vasodilatory effects, emerging research, largely centered on the closely related compound Hydralazine, has begun to illuminate a broader and more complex range of molecular interactions. These studies suggest that the therapeutic scope of Pildralazine may extend beyond simple vasodilation, implicating its involvement in fundamental cellular processes such as angiogenesis, antioxidant defense, and epigenetic regulation. This section delves into these novel mechanistic pathways, providing a comprehensive overview of the current understanding of Pildralazine's multifaceted molecular action.

A significant area of investigation has been the effect of Hydralazine on the Hypoxia-Inducible Factor-1alpha (HIF-1α) pathway. Research has shown that Hydralazine can induce the expression of HIF-1α and its downstream targets, such as vascular endothelial growth factor (VEGF). nih.gov This induction is achieved through the inhibition of prolyl hydroxylase domain (PHD) enzymes, which are responsible for the degradation of HIF-1α in normoxic conditions. nih.gov By inhibiting PHDs, Hydralazine stabilizes HIF-1α, allowing it to promote angiogenesis and a pro-angiogenic phenotype. nih.gov In vivo studies have confirmed that Hydralazine increases HIF-1α and VEGF protein levels, leading to enhanced stromal cell infiltration and blood vessel density in angiogenesis assays. nih.gov

Beyond its influence on angiogenesis, recent experimental studies have highlighted the antioxidative, anti-apoptotic, and anti-inflammatory properties of Hydralazine. mdpi.comnih.gov These effects contribute to its potential as a repurposed drug for conditions such as atherosclerotic vascular disease and various kidney diseases. mdpi.comnih.gov The reno-protective effects of Hydralazine are attributed to its ability to mitigate oxidative stress, inhibit inflammation, and induce DNA demethylation. mdpi.comnih.gov

The vasodilatory action of Hydralazine itself is now understood to be more complex than initially thought. While its ability to relax arterial smooth muscle by inhibiting the accumulation of intracellular free Ca2+ is a key mechanism, the precise primary target remains to be definitively identified. nih.gov Current evidence suggests multiple direct effects on vascular smooth muscle, including hyperpolarization through the opening of K+ channels and inhibition of IP3-induced calcium release from the sarcoplasmic reticulum. cvpharmacology.com Furthermore, there is evidence that Hydralazine may stimulate the production of prostacyclin, leading to cAMP-mediated vasodilation, and increase the bioavailability of nitric oxide, resulting in cGMP-mediated vasodilation. cvpharmacology.comdroracle.ai Notably, the vascular relaxant effects of hydralazine have been found to be partially dependent on the presence of an intact endothelium. nih.gov

The following interactive data tables summarize the key research findings related to the novel mechanistic pathways of compounds structurally and functionally similar to this compound.

Table 1: Effect of Hydralazine on the HIF-1α Pathway

| Parameter | Observation | Implication |

| HIF-1α Expression | Rapid and transient induction in endothelial and smooth muscle cells nih.gov | Stabilization of HIF-1α |

| Downstream HIF Targets | Increased expression of Endothelin-1, Adrenomedullin, Haem Oxygenase 1, and VEGF nih.gov | Promotion of a pro-angiogenic phenotype |

| PHD Enzyme Activity | Dose-dependent inhibition nih.gov | Direct mechanism for HIF-1α stabilization |

| In Vivo Angiogenesis | Increased stromal cell infiltration and blood vessel density nih.gov | Potential therapeutic application in ischemic diseases |

Table 2: Multifaceted Vasodilatory Mechanisms of Hydralazine

| Mechanism | Effect | Cellular Consequence |

| Calcium Metabolism | Inhibition of IP3-induced Ca2+ release from sarcoplasmic reticulum cvpharmacology.comdroracle.ai | Relaxation of arterial smooth muscle |

| Potassium Channels | Opening of K+ channels leading to hyperpolarization cvpharmacology.com | Reduced vascular tone |

| Prostacyclin Production | Stimulation leading to increased cAMP cvpharmacology.com | cAMP-mediated vasodilation |

| Nitric Oxide Bioavailability | Potential increase leading to increased cGMP cvpharmacology.comdroracle.ai | cGMP-mediated vasodilation |

| Endothelial Dependence | Vascular relaxant effects are partially dependent on intact endothelium nih.gov | Highlights the role of the endothelium in the drug's action |

Table 3: Additional Novel Mechanisms of Hydralazine

| Pathway | Effect | Potential Therapeutic Relevance |

| Antioxidant Activity | Exerts antioxidative effects mdpi.comnih.gov | Vascular and renal protection |

| Anti-inflammatory Action | Exhibits anti-inflammatory properties mdpi.comnih.gov | Reno-protective effects |

| Epigenetic Regulation | Induces DNA demethylation mdpi.comnih.gov | Potential role in gene expression regulation |

| Anti-apoptotic Effects | Demonstrates anti-apoptotic capabilities mdpi.comnih.gov | Cellular protection in cardiovascular and renal disease |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Pildralazine Dihydrochloride

Elucidation of Key Structural Features Governing Pildralazine (B1203908) Dihydrochloride (B599025) Activity

The biological activity of Pildralazine is intrinsically linked to its distinct chemical architecture, which consists of a pyridazine (B1198779) ring, a hydrazino group, and a substituted amino side chain. SAR studies on Pildralazine and related hydrazinopyridazine compounds have highlighted several key structural features essential for their vasodilatory effects. nih.govnih.gov

The Hydrazinopyridazine Core: The core scaffold, combining a pyridazine ring with a hydrazino (-NHNH₂) moiety, is fundamental to its mechanism of action. The hydrazino group, in particular, is a critical pharmacophore for vasodilatory activity in this class of compounds. nih.gov Alterations or replacement of this group often lead to a significant loss of antihypertensive effects.

Substitution on the Pyridazine Ring: The position and nature of substituents on the pyridazine ring modulate the compound's potency and pharmacokinetic properties. Pildralazine features a substituted methylamino group at the 6-position of the ring. Studies on analogous series of pyridazines have shown that modifications at this position can significantly influence both hypotensive and β-blocking activities. nih.gov

The (2-hydroxypropyl)methylamino Side Chain: This side chain plays a significant role in the molecule's interaction with its biological target and influences its solubility and metabolic profile. The hydroxyl (-OH) group and the tertiary amine are key features that can participate in hydrogen bonding and ionic interactions, respectively.

The table below summarizes the hypothetical impact of structural modifications on the activity of a Pildralazine-like scaffold, based on general SAR principles for hydrazinopyridazine vasodilators.

| Structural Modification | Position | Anticipated Effect on Vasodilatory Activity | Rationale |

| Replacement of Hydrazino Group | 3-position | Significant decrease or loss of activity | The hydrazino group is a critical pharmacophore for this class of vasodilators. |

| Alkylation of Hydrazino Group | 3-position | Likely decrease in activity | Steric hindrance and altered electronic properties may disrupt binding to the target. |

| Alteration of Side Chain Length | 6-position | Variable; potential for optimization | The length and flexibility of the side chain affect how the molecule fits into its binding site. |

| Removal of Hydroxyl Group | Side Chain | Potential decrease in activity | Loss of a key hydrogen bond donor could weaken target interaction and reduce solubility. |

Development and Validation of QSAR Models for Pildralazine Dihydrochloride and Analogs

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For Pildralazine and its analogs, a QSAR model would aim to predict antihypertensive potency based on calculated molecular properties, known as descriptors. This approach accelerates drug design by prioritizing the synthesis of compounds with the highest predicted activity. nih.gov

The first step in developing a QSAR model is the calculation of molecular descriptors, which quantify various aspects of a molecule's structure. nih.gov These descriptors are categorized based on the properties they represent.

Physicochemical Descriptors: These describe properties like lipophilicity (e.g., LogP), which affects how a drug is absorbed and distributed. Molecular Weight (MW) and Polar Surface Area (PSA) are other common descriptors in this category.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include Molar Refractivity (MR), which describes molecular volume and polarizability, and various topological indices that encode information about molecular branching and connectivity.

Electronic Descriptors: These quantify the electronic properties of the molecule, which are crucial for drug-receptor interactions. Examples include atomic partial charges, dipole moment, and quantum chemical descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The following table provides examples of molecular descriptors that would be relevant for a QSAR study of Pildralazine and its analogs.

| Descriptor Class | Descriptor Name | Property Represented | Potential Influence on Activity |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity / Hydrophobicity | Affects membrane permeability and absorption. |

| Polar Surface Area (PSA) | Sum of polar atom surface areas | Influences cell penetration and bioavailability. | |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Relates to how the molecule fits in its binding site and van der Waals interactions. |

| Kappa Shape Indices (κ) | Molecular shape and flexibility | Describes the degree of branching and cyclicity. | |

| Electronic | Dipole Moment | Polarity and charge distribution | Governs electrostatic interactions with the biological target. |

| HOMO/LUMO Energy | Electron-donating/accepting ability | Relates to the molecule's reactivity and ability to form charge-transfer complexes. |

Once descriptors are calculated for a series of Pildralazine analogs, multivariate statistical methods are used to build the QSAR model. The goal is to find the best mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable).

Multiple Linear Regression (MLR): MLR is a common method used to create a linear equation that describes the relationship between two or more descriptors and the biological activity. The method works best when the chosen descriptors are not correlated with each other.

Partial Least Squares (PLS): PLS is a more advanced regression technique that is particularly useful when the number of descriptors is large or when there is multicollinearity (correlation) among them. It reduces the large number of descriptors into a smaller set of orthogonal "latent variables" and uses them to model the activity.

A critical step in QSAR modeling is validation, which ensures that the model is statistically robust and has good predictive power for new, untested compounds. basicmedicalkey.com Validation is performed using several statistical metrics and procedures. mdpi.comtaylorfrancis.com

Internal Validation: This process assesses the stability and robustness of the model using the same dataset on which it was built. The most common technique is leave-one-out (LOO) cross-validation. In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound. The results are used to calculate the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictive ability.

External Validation: This is the most stringent test of a model's predictive power. The initial dataset is split into a "training set" (used to build the model) and a "test set" (kept aside and not used in model development). The finalized model is then used to predict the activity of the compounds in the test set. The predictive ability is measured by the predictive R² (R²_pred). A high value (typically > 0.6) suggests that the model can accurately predict the activity of new molecules. mdpi.com

| Validation Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model via cross-validation. | > 0.5 |

| R²_pred (Predictive R² for Test Set) | Measures the model's ability to predict the activity of an external test set. | > 0.6 |

Computational Approaches to this compound Lead Optimization and Chemical Space Exploration

Computational methods are indispensable tools for lead optimization and exploring the chemical space around a parent molecule like Pildralazine. semanticscholar.org These approaches use the insights gained from SAR and QSAR to design novel analogs with improved properties, such as higher potency, better selectivity, or a more favorable pharmacokinetic profile. nih.govuran.ua

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target (e.g., a receptor or enzyme). For Pildralazine, if its target were known, docking could be used to screen virtual libraries of analogs to identify those that bind most strongly. This helps prioritize which new compounds to synthesize and test. semanticscholar.org

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of structural features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity. A model derived from Pildralazine and its active analogs can be used as a 3D query to search large chemical databases for structurally diverse molecules that might have the same mechanism of action.

Chemical Space Exploration: Using computational algorithms, researchers can explore the vast "chemical space" of molecules related to Pildralazine. This involves generating virtual libraries of novel compounds by making systematic modifications to the Pildralazine scaffold and then using validated QSAR models and docking simulations to predict their activity before committing resources to their synthesis. uran.ua This rational, computer-aided approach significantly accelerates the drug discovery cycle. researchgate.net

Advanced Analytical Methodologies in Pildralazine Dihydrochloride Research

Chromatographic Techniques for Separation and Quantification of Pildralazine (B1203908) Dihydrochloride (B599025)

Chromatography is a cornerstone for the analysis of pharmaceutical compounds like Pildralazine dihydrochloride, offering high-resolution separation of complex mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively utilized.

High-Performance Liquid Chromatography (HPLC) Applications (e.g., HPLC-UV, HPLC-Electrochemical Detection)

HPLC is a versatile technique for the analysis of this compound and related hydrazinophthalazine compounds.

HPLC with UV Detection (HPLC-UV): High-Performance Liquid Chromatography coupled with Ultraviolet (UV) detection is a robust and widely used method for the quantification of hydrazinophthalazine derivatives in pharmaceutical dosage forms. researchgate.net Simple, isocratic HPLC-UV methods have been developed for the simultaneous determination of these compounds in the presence of their degradation products. nih.gov The selection of the stationary phase, mobile phase composition, flow rate, and detection wavelength is critical for achieving optimal separation and sensitivity. For instance, C8 and C18 columns are commonly employed with mobile phases consisting of mixtures of water, methanol, and acetonitrile. nih.gov The pH of the mobile phase is also a crucial parameter, often adjusted with buffers like phosphate (B84403) buffer to ensure good peak shape and resolution. nih.gov Detection wavelengths are typically set at the absorption maxima of the analyte, for example, around 230 nm or 305 nm for related compounds. researchgate.net

Interactive Table: HPLC-UV Method Parameters for Analysis of Related Hydrazinophthalazine Compounds

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | C18 | CN | µBondapak Phenyl |

| Mobile Phase | Phosphate buffer (pH 3.0) and Acetonitrile | Acetonitrile and Sodium heptane (B126788) sulphonate | Methanol: 2% Acetic acid (60:40, v/v) |

| Detection Wavelength | 305 nm | 310 nm | 295 nm |

| Flow Rate | 1 mL/min | Not Specified | 1 mL/min |

| Reference | nih.gov | nih.gov |

HPLC with Electrochemical Detection (HPLC-ED): For the analysis of this compound in biological matrices such as plasma, HPLC with electrochemical detection offers enhanced sensitivity and specificity. nih.gov This method often involves a derivatization step to improve the electrochemical activity of the analyte. nih.gov For example, hydralazine (B1673433), a related compound, has been derivatized with salicylaldehyde (B1680747) before extraction and analysis. nih.gov The separation is typically achieved on a reversed-phase column, and the detection is performed using an electrochemical detector in an oxidation mode. nih.gov This technique is particularly valuable for pharmacokinetic studies where low concentrations of the drug need to be measured.

Gas Chromatography (GC) Applications (e.g., GC-NSD, GC-FID, GC-MS)

Gas chromatography is another powerful technique for the analysis of this compound, especially for volatile derivatives of the compound.

GC with Nitrogen-Selective Detector (GC-NSD): A gas chromatographic method using a nitrogen-selective detector (NSD), also known as a thermionic-specific detector, is highly suitable for the specific determination of nitrogen-containing compounds like this compound in biological fluids. researchgate.netnih.gov This method typically requires derivatization to increase the volatility of the analyte. For instance, hydralazine has been derivatized with 2,4-pentanedione. The separation is achieved on a packed glass column, such as one with 3% OV-17 on Chromosorb W-HP. GC-NSD provides excellent sensitivity and selectivity for nitrogen-containing compounds. nih.gov

GC with Flame Ionization Detector (GC-FID): Gas chromatography with a flame ionization detector (GC-FID) is a widely used method for the quantification of organic compounds. scioninstruments.comchromatographyonline.comwikipedia.org For the analysis of compounds like hydralazine in pharmaceutical tablets, a GC-FID method can be employed after a quantitative derivatization reaction. nih.gov The FID is sensitive to most carbon-containing compounds and offers a large linear dynamic range. chromatographyonline.comwikipedia.org The separation is performed on a suitable GC column, and the detector response is proportional to the mass of the carbon atoms in the analyte. scioninstruments.com

GC with Mass Spectrometry (GC-MS): The coupling of gas chromatography with mass spectrometry provides a powerful tool for both the quantification and structural identification of this compound and its metabolites. nih.govnih.govpharmgkb.org GC-MS combines the high separation efficiency of GC with the sensitive and specific detection capabilities of MS. nih.gov This technique is invaluable for metabolism studies, allowing for the identification of metabolic products in biological samples. nih.gov Electron ionization (EI) is a common ionization technique used in GC-MS, which produces reproducible mass spectra that can be used for library matching and structural elucidation. nih.gov

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Quantification of this compound

Spectroscopic and spectrometric techniques are indispensable for the structural confirmation and quantitative analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Analysis (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules, including this compound.

¹H NMR: Proton NMR provides detailed information about the number of different types of protons, their chemical environment, and their connectivity within the molecule.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule.

For pharmaceutical hydrochlorides, solid-state NMR can be particularly informative, as the chemical shielding and electric field gradient are sensitive to the local chemical environment. nih.gov Although specific spectral data for this compound is not detailed in the provided context, the analysis of related hydrazine (B178648) compounds shows the utility of NMR in confirming their structure. spectrabase.comspectrabase.com

Mass Spectrometry (MS) Applications, including LC-MS and GC-MS for this compound and Metabolite Characterization

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound and for characterizing its metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of MS. nih.gov LC-MS is particularly useful for analyzing non-volatile and thermally labile compounds. It has been used to characterize the degradation products of related compounds like dihydralazine. nih.gov Electrospray ionization (ESI) is a common interface used in LC-MS for pharmaceutical analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned previously, GC-MS is a robust technique for the analysis of volatile compounds. It has been successfully applied to the determination and quantification of hydralazine and its metabolites in various biological samples. nih.govpharmgkb.org The use of deuterium-labeled internal standards in GC-MS assays can improve the accuracy and precision of quantification. nih.gov

Interactive Table: Mass Spectrometry Applications in the Analysis of Related Compounds

| Technique | Application | Ionization Mode | Findings | Reference |

| LC-MS | Characterization of degradation products | ESI (-) | Identification of various degradation products of dihydralazine. | nih.gov |

| GC-MS | Quantification of hydralazine and its metabolites | Not Specified | Enabled investigation of in vivo and in vitro metabolism. | nih.gov |

| GC-MS | Identification of hydrazine in urine | Not Specified | Confirmed the presence of hydrazine as a metabolite of hydralazine. | pharmgkb.org |

UV-Visible Spectrophotometry for this compound Analysis

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of this compound in pharmaceutical formulations. iajpr.comscirp.orgnih.gov The method is based on the principle that the drug absorbs light in the UV-visible region of the electromagnetic spectrum. iajpr.com The wavelength of maximum absorption (λmax) for related compounds like hydralazine hydrochloride has been determined to be around 262 nm in water. iajpr.com

To enhance sensitivity and selectivity, derivatization reactions can be employed to form a colored product (chromogen) that absorbs at a longer wavelength, minimizing interference from excipients. scirp.orgnih.gov For example, hydralazine can be reacted with nitrite (B80452) ions under acidic conditions to form a derivative with an absorption maximum at approximately 274 nm. nih.gov Another approach involves forming an ion-pair complex, for instance, with Bromophenol blue, which results in a new absorption band at 416 nm. scirp.org

Electrochemical and Other Advanced Detection Methods in this compound Research

The analysis of this compound and its parent compound, hydralazine, has benefited significantly from the development of sensitive and selective electrochemical methods. These techniques offer advantages such as rapid analysis, high sensitivity, and relatively low-cost instrumentation compared to other analytical approaches. brieflands.com Research in this area has focused on the development of novel electrode materials and advanced voltammetric and other detection methodologies to enhance the electrochemical response and lower the limits of detection for these compounds.

Various electrochemical techniques have been explored for the determination of hydralazine, providing a foundation for the analysis of its derivatives like this compound. These methods primarily rely on the electro-oxidation of the hydrazine group present in the molecule.

One prominent approach involves voltammetric methods at different types of electrodes. For instance, the electrochemical determination of Hydralazine hydrochloride (Hy-Hcl) has been successfully demonstrated using a preanodised screen printed carbon electrode (PSPCE). researchgate.net In this method, preanodisation of the electrode at a fixed potential enhances the oxidation current of Hy-Hcl, leading to a sensitive analytical method. researchgate.net The characterization of the modified electrode surface is often performed using techniques like scanning electron microscopy and electrochemical impedance spectroscopy. researchgate.net

Another advancement in this area is the use of modified electrodes to improve the sensitivity and selectivity of the analysis. A glassy carbon electrode modified with multiwalled carbon nanotubes (MWCNT/GCE) has been employed for the highly sensitive determination of Hydralazine hydrochloride. brieflands.com The modification with multiwalled carbon nanotubes facilitates the electrochemical oxidation of the analyte and allows for its determination using adsorptive stripping voltammetry. brieflands.com This technique involves a preconcentration step where the analyte is adsorbed onto the electrode surface before the voltammetric measurement, significantly enhancing the detection signal. brieflands.com

Cyclic voltammetry has been utilized to study the redox properties of hydralazine hydrochloride. researchgate.net Such studies help in understanding the electrochemical behavior of the compound and in determining various electrochemical parameters like anodic and cathodic peak potentials and currents. researchgate.net The quasi-reversible behavior of hydralazine hydrochloride has been observed in these studies. researchgate.net

Beyond traditional voltammetric techniques, flow injection analysis with chemiluminescence detection has been developed as a novel sensor-based method. A flow injection chemiluminescence (CL) sensor using a molecularly imprinted polymer (MIP) as a recognition element has been reported for the determination of hydralazine. nih.gov The MIP is designed to selectively bind to the analyte, and the subsequent chemiluminescence reaction provides a highly sensitive and selective detection method. nih.gov This sensor has demonstrated good reusability and has been applied to the direct determination of hydralazine in biological samples like human urine. nih.gov

The following tables summarize the key findings and performance characteristics of some of these advanced analytical methodologies.

Table 1: Electrochemical Determination of Hydralazine Hydrochloride using a Preanodised Screen Printed Carbon Electrode (PSPCE) researchgate.net

| Parameter | Value |

| Analytical Technique | Linear Sweep Voltammetry |

| Electrode | Preanodised Screen Printed Carbon Electrode (PSPCE) |

| Linear Range | 0.1 µM to 29.57 µM |

| Limit of Detection | 0.02 µM |

Table 2: Adsorptive Stripping Voltammetric Determination of Hydralazine Hydrochloride at a Multiwalled Carbon Nanotube Modified Glassy Carbon Electrode (MWCNT/GCE) brieflands.com

| Parameter | Value |

| Analytical Technique | Differential-Pulse Adsorptive Stripping Voltammetry (DPAdSV) |

| Electrode | Glassy Carbon Electrode modified with Multiwalled Carbon Nanotubes (MWCNT/GCE) |

| Linear Range | 10 nM to 220 nM |

| Limit of Detection | 2.7 nM |

Table 3: Flow Injection Chemiluminescence Sensor for Hydralazine Determination nih.gov

| Parameter | Value |

| Analytical Technique | Flow Injection Chemiluminescence |

| Recognition Element | Molecularly Imprinted Polymer (MIP) |

| Linear Range | 2 x 10⁻⁹ g/mL to 8 x 10⁻⁷ g/mL |

| Limit of Detection | 6 x 10⁻¹⁰ g/mL |

| Relative Standard Deviation | 2.8% (for 8 x 10⁻⁹ g/mL hydralazine, n=7) |

Computational Chemistry and Theoretical Modeling of Pildralazine Dihydrochloride

Molecular Docking Simulations of Pildralazine (B1203908) Dihydrochloride (B599025) with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com In the context of Pildralazine Dihydrochloride, docking simulations are employed to investigate its interaction with potential biological targets, such as enzymes or receptors involved in the regulation of blood pressure. This method allows for the visualization of binding modes and the estimation of binding affinity, providing a foundation for understanding its mechanism of action. nih.govnih.gov

The primary goal of ligand-target interaction analysis is to identify the most stable binding pose of this compound within the active site of a target protein. nih.gov This process involves sampling a vast number of possible orientations and conformations of the ligand and scoring them based on their predicted binding energy. The resulting low-energy poses reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. nih.gov

For this compound, with its multiple hydrogen bond donors and acceptors, interactions with specific amino acid residues like aspartate, glutamate, or tyrosine within a receptor's binding pocket are critical for affinity and selectivity. nih.gov The prediction of these binding poses is essential for structure-based drug design, guiding the chemical modification of the molecule to enhance its binding affinity and biological activity. nih.govnih.gov

Table 1: Example of Predicted Interactions for this compound with a Hypothetical Target Receptor

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 122 | Hydrogen Bond | 2.8 |

| GLU 204 | Hydrogen Bond | 3.1 |

| TYR 98 | π-π Stacking | 4.5 |

| VAL 121 | Hydrophobic | 3.9 |

| LEU 198 | Hydrophobic | 4.2 |

Virtual screening is a computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov When the binding mode of this compound is established, it can be used as a template to screen for structurally similar compounds or novel scaffolds with the potential for similar or improved biological activity. This can be achieved through either structure-based virtual screening (SBVS), which docks candidate molecules into the target's binding site, or ligand-based virtual screening (LBVS), which searches for molecules with similar physicochemical properties to the known active ligand. nih.govmdpi.com

This approach accelerates the discovery of new lead compounds by significantly reducing the number of molecules that need to be synthesized and tested experimentally. nih.govrsc.org By identifying compounds with high predicted binding scores and favorable interaction profiles, virtual screening can uncover novel antihypertensive agents that operate through a similar mechanism as this compound. researchgate.net

Molecular Dynamics Simulations to Explore this compound Conformational Dynamics and Binding Events

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the time-dependent behavior of the ligand-protein complex in a simulated physiological environment. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, protein flexibility, and the stability of binding interactions over time. dntb.gov.uaresearchgate.net

For this compound, MD simulations can validate the stability of the binding pose predicted by docking. mdpi.com These simulations can reveal how the ligand and protein adapt to each other upon binding, the role of water molecules in mediating interactions, and the free energy of binding, which is a more accurate predictor of affinity than docking scores alone. nih.govmdpi.com Observing the dynamics of the complex provides crucial insights into the binding mechanism and the structural basis for the compound's therapeutic effect. researchgate.net

Quantum Chemical Calculations for this compound

Quantum chemical calculations are used to study the electronic properties of molecules with a high degree of accuracy. mdpi.com These methods, based on the principles of quantum mechanics, can compute a wide range of molecular properties, including electronic structure, charge distribution, and reactivity indices. Such calculations are vital for understanding the intrinsic chemical nature of this compound.

Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mdpi.com For this compound, DFT can be used to optimize its three-dimensional geometry and to compute its electronic properties, such as the distribution of electric charge across the molecule. researchgate.net

The results from DFT calculations can explain the molecule's reactivity and its ability to interact with biological targets. mdpi.com For instance, regions with high negative charge are likely to act as hydrogen bond acceptors, while positively charged regions may engage in electrostatic interactions. This information is valuable for interpreting binding modes observed in docking and MD simulations and for designing analogs with modified reactivity. biomedres.us

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. biomedres.usnih.gov

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule. rsc.org The MEP map identifies regions that are electron-rich (negative potential) and electron-poor (positive potential), highlighting sites prone to electrophilic and nucleophilic attack, respectively. For this compound, the MEP can pinpoint the nitrogen atoms of the pyridazine (B1198779) ring and the hydrazine (B178648) moiety as potential sites for hydrogen bonding, which is critical for its interaction with biological receptors. rsc.orgrsc.org

Table 2: Example of Calculated Quantum Chemical Properties for Pildralazine

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.8 D | Measures overall polarity of the molecule |

Theoretical Pharmacokinetic Modeling and Prediction (In Silico PBPK Modeling)

Physiologically based pharmacokinetic (PBPK) modeling represents a significant advancement in the field of pharmacology and drug development. nih.govnih.govmdpi.com This mathematical modeling technique simulates the fate of a drug in the body based on a complex interplay of physiological, biochemical, and physicochemical parameters. nih.gov By integrating these diverse data points, PBPK models can generate predictions of a drug's concentration-time profile in various tissues and organs, offering a mechanistic understanding of its pharmacokinetic behavior. nih.govmathworks.com The growing adoption of PBPK modeling by regulatory agencies underscores its value in modern drug development. nih.gov

The primary advantage of PBPK modeling lies in its ability to predict the impact of intrinsic and extrinsic factors on drug exposure, thereby informing clinical trial design and potentially reducing the need for some clinical studies. mdpi.com These models are constructed using a "bottom-up" approach, where in vitro data are used to predict in vivo outcomes. This is particularly useful in early drug development phases for screening compounds with favorable pharmacokinetic properties. nih.gov

The development of a PBPK model for this compound would be a multi-step process involving the integration of compound-specific data with general physiological information. The model would be structured as a series of compartments representing major organs and tissues, interconnected by blood flow. nih.gov

Key components of a this compound PBPK model would include:

System-Specific Parameters: This encompasses physiological data such as organ volumes, blood flow rates, and tissue composition. These parameters are generally well-established for different preclinical species and humans and are often available within PBPK modeling software platforms.

Compound-Specific Parameters: This is the most critical part of the model development and requires the determination of several physicochemical and in vitro ADME properties of this compound.

| Parameter Category | Specific Parameter | Relevance to PBPK Model |

| Physicochemical | Molecular Weight | Influences diffusion and transport processes. |

| pKa | Determines the ionization state at different physiological pH values, affecting solubility and permeability. | |

| LogP / LogD | Lipophilicity, which influences membrane permeability and tissue distribution. | |

| Aqueous Solubility | A key determinant of dissolution rate and oral absorption. | |

| Absorption | Caco-2 Permeability | An in vitro measure of intestinal permeability and potential for oral absorption. |

| Efflux Transporter Substrate (e.g., P-gp) | Identifies if the compound is actively transported out of cells, which can limit absorption and tissue penetration. | |

| Distribution | Plasma Protein Binding | The fraction of drug bound to plasma proteins, which is unavailable for distribution into tissues. |

| Blood-to-Plasma Ratio | The ratio of the drug concentration in whole blood to that in plasma, which is important for modeling systemic circulation. | |

| Metabolism | In Vitro Metabolic Stability (microsomes, hepatocytes) | Determines the intrinsic clearance rate in the liver. |

| CYP450 Reaction Phenotyping | Identifies the specific cytochrome P450 enzymes responsible for metabolism, which is crucial for predicting drug-drug interactions. | |

| Excretion | Renal Clearance | The rate at which the drug is eliminated via the kidneys. |

The development process would involve an iterative cycle of model building, simulation, and verification against any available preclinical pharmacokinetic data. This ensures that the model can accurately recapitulate the observed in vivo behavior of this compound before it is used for predictive simulations.

Once a PBPK model for this compound is developed and validated, it can be used to simulate its disposition in various preclinical models. This allows for the exploration of a wide range of "what-if" scenarios without the need for extensive animal testing. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools are often used in the initial stages of drug discovery to screen for compounds with desirable pharmacokinetic and safety profiles. protheragen.aisimulations-plus.comnih.govnih.govmdpi.com

Predicted ADME Properties of this compound:

The following table represents a hypothetical in silico ADMET profile for this compound, based on the types of predictions made by common computational platforms.

| ADMET Property | Predicted Value/Classification | Implication for Disposition |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed after oral administration. |

| Caco-2 Permeability (nm/s) | > 10 x 10-6 | High permeability across the intestinal epithelium. |

| P-glycoprotein Substrate | No | Not subject to active efflux, which could enhance absorption. |

| Distribution | ||

| Plasma Protein Binding (%) | Moderate (~60-80%) | A significant fraction will be bound, but a notable unbound fraction will be available for distribution and pharmacological activity. |

| Blood-Brain Barrier Penetration | Low | Unlikely to cause significant central nervous system effects. |

| Metabolism | ||

| CYP2D6 Substrate | Yes | Potential for drug-drug interactions with inhibitors or inducers of this enzyme. |

| CYP3A4 Substrate | No | Lower risk of interactions with the many drugs metabolized by this major enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter Substrate | Yes | May be actively secreted into the urine, contributing to its elimination. |

| Toxicity | ||

| Ames Mutagenicity | Negative | Low likelihood of being a mutagen. |

| hERG Inhibition | Low Risk | Reduced potential for cardiotoxicity. |

| Hepatotoxicity | Low Probability | Unlikely to cause drug-induced liver injury. |

The insights gained from these in silico predictions are instrumental in guiding further preclinical development. For instance, if a high potential for metabolism by a specific CYP450 enzyme is predicted, this would prompt in vitro and in vivo studies to confirm this and to assess the risk of drug-drug interactions. Similarly, predictions of low oral absorption might lead to efforts in formulation development to enhance bioavailability. The use of these computational tools ultimately de-risks the drug development process, saving time and resources. nih.gov

Emerging Research Areas and Future Perspectives for Pildralazine Dihydrochloride

Exploration of Undiscovered Biological Activities and Mechanistic Pathways

While pildralazine (B1203908) is known as a vasodilator, its complete mechanism of action is not fully elucidated, presenting a significant area for future research. Studies on the closely related compound, hydralazine (B1673433), have suggested several pathways that may also be relevant to pildralazine.

Potential Mechanistic Pathways: A primary proposed mechanism for hydralazine-induced vasodilation is the inhibition of inositol (B14025) 1,4,5-trisphosphate (IP₃)-induced calcium (Ca²⁺) release from the sarcoplasmic reticulum in vascular smooth muscle cells nih.gov. This action reduces intracellular calcium available for muscle contraction, leading to relaxation and vasodilation nih.gov. Given the structural similarity, a similar pathway is a plausible area of investigation for pildralazine.

Furthermore, compelling evidence suggests an interaction between pildralazine and the purinergic signaling system. Research on isolated arterial smooth muscle indicates that both hydralazine and pildralazine may act on a common receptor that is sensitive to endogenous purines like adenosine (B11128) and adenosine 5'-triphosphate (ATP) medchemexpress.cncapes.gov.br. The antispasmodic effects of pildralazine were modified by purine (B94841) compounds, suggesting its mechanism is closely intertwined with purinergic receptors which play a crucial role in regulating vascular tone and blood pressure medchemexpress.cncapes.gov.brnih.govmdpi.com.

Undiscovered Biological Activities: The field of drug repurposing offers a strategic avenue for exploring new therapeutic applications for established drugs. Hydralazine has been investigated for novel uses beyond its antihypertensive role, revealing activities that could be explored for pildralazine. These include:

Antioxidant and Anti-inflammatory Effects: Hydralazine has been shown to possess antioxidative and anti-inflammatory properties, which may contribute to cardio- and reno-protective effects beyond simple blood pressure reduction mdpi.comnih.gov.

DNA Demethylation: Hydralazine is being explored as a DNA demethylating agent in cancer therapy, suggesting it could reverse epigenetic silencing of tumor suppressor genes zealjournals.comresearchgate.net.

Enzyme Inhibition: Research has identified hydralazine as an inhibitor of the base excision repair enzyme APE1, which could be leveraged to potentiate the activity of certain chemotherapeutic agents nih.gov.

Investigating whether pildralazine shares these properties could open up new research avenues in oncology, and cardiovascular and renal disease mdpi.commdpi.comresearchgate.net.

Table 1: Known and Potential Mechanistic Pathways for Pildralazine

| Pathway/Activity | Description | Evidence/Hypothesis | Key Molecules | Relevant Citations |

| Purinergic System Interaction | Pildralazine's vasodilatory action is modulated by purines, suggesting it acts on a purinergic receptor. | Demonstrated in arterial smooth muscle studies where purines inhibited the drug's effect. | Adenosine, ATP, Purinergic Receptors | medchemexpress.cncapes.gov.br |

| Inhibition of Ca²⁺ Release | May inhibit the release of calcium from the sarcoplasmic reticulum in vascular smooth muscle cells. | Based on studies with the structurally similar compound, hydralazine. | Inositol 1,4,5-trisphosphate (IP₃), Calcium (Ca²⁺) | nih.gov |

| Antioxidant Properties | Potential to reduce oxidative stress, offering vascular and renal protection. | Hypothesized based on findings with hydralazine. | Reactive Oxygen Species (ROS) | mdpi.comnih.gov |

| DNA Demethylation | Potential as an epigenetic modifier for cancer therapy. | Hypothesized based on hydralazine's ability to inhibit DNA methyltransferases. | DNA Methyltransferase (DNMT) | zealjournals.comresearchgate.net |

Integration of Artificial Intelligence and Machine Learning in Pildralazine Dihydrochloride (B599025) Research

Predictive Modeling and Personalized Medicine: ML algorithms can be trained on clinical and molecular data to predict individual patient responses to antihypertensive medications frontiersin.org. An ML model could be developed for pildralazine to identify patient phenotypes—based on factors like age, comorbidities, and genetic markers—most likely to benefit from the drug, thereby optimizing its use and minimizing non-response.

Target Identification and Mechanism Deconvolution: Deep learning models can analyze vast datasets of compound structures and biological activities to predict new molecular targets. Applying such models to pildralazine could uncover previously unknown receptors or enzymes it interacts with, shedding light on its mechanistic pathways and potential off-target effects.

De Novo Drug Design: Generative AI models can be used for the computational, fragment-based design of new molecules. Using the pildralazine structure as a scaffold, these algorithms could design novel derivatives with potentially improved efficacy, better selectivity, or a more favorable side-effect profile. This approach could lead to the development of next-generation vasodilators inspired by pildralazine's core structure.

Table 2: Potential Applications of AI/ML in Pildralazine Research

| AI/ML Application | Description | Potential Impact on Pildralazine Research |

| Predictive Response Modeling | Using ML to analyze patient data (genomics, clinical history) to predict treatment outcomes. | Identifies patient subgroups most likely to respond to pildralazine, aiding in personalized medicine. |

| Target Identification | Employing deep learning to screen pildralazine against large biological databases to find novel protein interactions. | Uncovers new mechanisms of action and potential for drug repurposing. |

| De Novo Molecular Design | Using generative models to create novel chemical structures based on the pildralazine scaffold. | Facilitates the discovery of new drug candidates with enhanced therapeutic properties. |

| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Applying AI to model how pildralazine is absorbed, distributed, metabolized, and excreted. | Optimizes understanding of the drug's behavior in the body to inform future clinical studies. |

Development of Novel Research Tools and Probes Based on Pildralazine Dihydrochloride Structure

The chemical structure of pildralazine, specifically its hydrazine (B178648) group, makes it an excellent candidate for development into sophisticated chemical biology tools. Such tools are invaluable for identifying the direct binding partners of a drug and visualizing its activity in biological systems.

The hydrazine moiety can act as a reactive "warhead" in activity-based protein profiling (ABPP) probes biorxiv.orgresearchgate.net. By modifying the pildralazine molecule with a "clickable" handle (like an alkyne group), researchers can create a probe that covalently binds to its target enzymes or receptors in a cellular extract or living cell nih.govacs.org. After binding, a reporter tag (e.g., a fluorophore or biotin) can be attached via click chemistry, allowing for the identification and isolation of the target proteins. This approach could definitively identify the molecular targets of pildralazine and provide unambiguous evidence for its mechanism of action.

Furthermore, the hydrazine functional group can be used to develop fluorescent sensors. For instance, probes that utilize the reaction between an azo group and hydrazine can be designed to produce a strong fluorescent signal upon interaction acs.org. A pildralazine-based fluorescent probe could be synthesized to visualize its distribution in tissues or to develop high-throughput screening assays for compounds that compete for its binding sites. These advanced tools would transform the study of pildralazine from observational pharmacology to precise molecular investigation.

Challenges and Opportunities in this compound Academic Research

Challenges: The primary challenge in pildralazine research is its status as an older pharmacological agent. Much of the academic and pharmaceutical focus has shifted to newer classes of antihypertensive drugs, making it difficult to secure funding and attract research interest zealjournals.comresearchgate.net. There is a significant evidence-practice lag for many older antihypertensive medications, with clinical guidelines sometimes offering conflicting recommendations, which can create confusion for clinicians and researchers nih.govmq.edu.au. Additionally, the potential for side effects similar to those of hydralazine, such as tachycardia and fluid retention, requires careful consideration in any new clinical investigation mayoclinic.org.